![molecular formula C9H5ClN2O B3280583 Quinoxaline-5-carbonyl chloride CAS No. 717871-86-8](/img/structure/B3280583.png)
Quinoxaline-5-carbonyl chloride
Overview
Description
Quinoxaline-5-carbonyl chloride is a chemical compound with the formula C9H5ClN2O . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to access quinoxaline and to decorate the quinoxaline scaffold with proper functional groups .Chemical Reactions Analysis
Quinoxalines have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been found to possess a diverse range of biological activities .Scientific Research Applications
Synthesis of Novel Aryl Quinoxaline Derivatives : Quinoxalines are nitrogenous compounds widely used in various industries, including paint and pharmaceuticals. New methods have been developed to synthesize novel compounds from the quinoxaline family, utilizing catalysts like CrCl2·6H2O, PbBr2, and CuSO4·5H2O. These catalysts offer increased efficiency and reduced processing time (Soleymani et al., 2012).
Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : A protocol for preparing quinoxaline-3-carbonyl compounds has been reported, highlighting the significance of these compounds in bioactive natural products and synthetic drugs. This metal- and base-free method facilitates the preparation of various quinoxaline derivatives under mild conditions (Xie et al., 2019).
Safe Synthesis of Diazoketones and Quinoxalines : A flow method has been developed for synthesizing diazoketones from acyl chloride precursors, leading to the creation of quinoxalines. This approach emphasizes safety, including reduced exposure to carcinogenic substances and efficient in-line purification processes (Martin et al., 2011).
Synthesis of Transition Metal Complexes with Quinoxaline Derivatives : Research has been conducted on synthesizing metal complexes using quinoxaline derivatives, revealing their potential in coordination chemistry. These complexes exhibit diverse properties, including potential applications in catalysis and material science (Al-Jibouri & Munim, 2014).
Synthesis and Spectroscopic Study of Quinoxaline Antibiotics : Efforts have been made to synthesize quinoxaline-2-carbonyl tetradepsipeptide derivatives related to triostin A, a quinoxaline antibiotic. This research contributes to the understanding of quinoxaline's role in antibiotic structures and their potential medical applications (Shin et al., 1978).
Green Synthesis of Quinoxalines : Environmentally friendly methods have been explored for synthesizing quinoxalines. One such method involves the use of fruit juices, like orange juice, as catalysts, highlighting the move towards greener and more sustainable chemistry practices (Sheikh et al., 2020).
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have been used in the design and development of numerous bioactive molecules . Therefore, future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
properties
IUPAC Name |
quinoxaline-5-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVZLAMKBYZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50664777 | |
Record name | Quinoxaline-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
717871-86-8 | |
Record name | Quinoxaline-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50664777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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